molecular formula C14H16ClN3O B7592385 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone

1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone

Cat. No. B7592385
M. Wt: 277.75 g/mol
InChI Key: RUWYQKLAAJVAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been subjected to various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone is not fully understood. However, it has been proposed that this compound acts by inhibiting specific enzymes and signaling pathways that are essential for cancer cell growth and survival. It has also been suggested that this compound may induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antifungal and antibacterial properties. In vivo studies have shown that this compound can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

The use of 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone in lab experiments has several advantages and limitations. One advantage is that this compound has been shown to have potent anticancer properties, making it a promising candidate for further investigation. Additionally, this compound has been synthesized using a specific method that has been optimized for high yields. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone. One direction is to investigate its potential use as an anticancer agent in clinical trials. Another direction is to explore its antifungal and antibacterial properties for the development of new antimicrobial agents. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify potential drug targets. Finally, the synthesis method for this compound could be further optimized to increase yields and reduce costs.

Synthesis Methods

The synthesis of 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone involves the reaction of 2-amino-5-chloro-4-methylpyrimidine with cyclohexanone in the presence of a catalyst. The reaction takes place under reflux conditions and results in the formation of the target compound. This method has been optimized to obtain high yields of the product and has been validated through various analytical techniques.

Scientific Research Applications

1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone has been investigated for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been investigated for its potential use as an antifungal and antibacterial agent.

properties

IUPAC Name

1,3,3a,4,7,7a-hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-9-16-6-12(15)13(17-9)14(19)18-7-10-4-2-3-5-11(10)8-18/h2-3,6,10-11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWYQKLAAJVAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(=O)N2CC3CC=CCC3C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone

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